molecular formula C20H14N2O4S2 B2817040 (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid CAS No. 301687-63-8

(Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid

Cat. No.: B2817040
CAS No.: 301687-63-8
M. Wt: 410.46
InChI Key: DILJESRXXYXHSN-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides . The main reaction has proceeded via a 1,3-Dipolar cycloaddition condensation of isatin derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C13H10N2O5S3. The molecular weight is 370.41.


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides with carbon–carbon double bonds containing withdrawing groups . This represents a powerful approach to access the spirooxindole scaffold .

Scientific Research Applications

Anticancer and Antitrypanosomal Activities

A study by Holota et al. (2019) synthesized derivatives related to the compound , evaluating their trypanocidal activity towards Trypanosoma brucei brucei and Trypanosoma brucei gambiense, and anticancer activity in vitro. These compounds demonstrated significant trypanocidal activity at sub-micromolar concentrations and selectivity indices, being non-toxic towards human primary fibroblasts. Additionally, a derivative showed inhibition against 59 human tumor cell lines with an average GI50 value of 2.57 μM, suggesting that the activity type (antitrypanosomal or anticancer) and its level depend on the character of the enamine fragment in the C5 position of the thiazolidinone core (Holota et al., 2019).

Antimicrobial Activity

Research conducted by Basavarajaiah and Mruthyunjayaswamy (2010) focused on the synthesis of derivatives and their antimicrobial activities. The compounds were prepared and screened for their effectiveness against a panel of bacteria, indicating potential as antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2010).

Aldose Reductase Inhibition

Kučerová-Chlupáčová et al. (2020) investigated derivatives as aldose reductase inhibitors, an approach in treating diabetic complications. The compounds studied were potent inhibitors, with one being over five times more potent than the clinical drug epalrestat. This research indicates a promising route for developing new therapeutic agents for diabetes management (Kučerová-Chlupáčová et al., 2020).

Corrosion Inhibition

Yadav, Gope, and Sarkar (2016) explored the corrosion inhibition performance of synthesized amino acid compounds on mild steel in hydrochloric acid solution. The study found that these compounds acted as mixed-type inhibitors, demonstrating the potential of (Z)-2-(4-oxo-5-(2-oxoindolin-3-ylidene)-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid derivatives in material science applications, specifically in corrosion protection (Yadav, Gope, & Sarkar, 2016).

Properties

IUPAC Name

2-[4-hydroxy-5-(2-oxoindol-3-yl)-2-sulfanylidene-1,3-thiazol-3-yl]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4S2/c23-17-15(12-8-4-5-9-13(12)21-17)16-18(24)22(20(27)28-16)14(19(25)26)10-11-6-2-1-3-7-11/h1-9,14,24H,10H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWLTGZPEIWZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.